N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide
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Overview
Description
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylphenol with an appropriate alkylating agent to form the 4-methylphenoxy intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-methyl-2-[(4-chlorophenoxy)methyl]-1,3-thiazole-5-carboxamide
- N-cyclohexyl-4-methyl-2-[(4-fluorophenoxy)methyl]-1,3-thiazole-5-carboxamide
- N-cyclohexyl-4-methyl-2-[(4-bromophenoxy)methyl]-1,3-thiazole-5-carboxamide
Uniqueness
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the 4-methylphenoxy moiety may enhance its stability and activity compared to similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-13-8-10-16(11-9-13)23-12-17-20-14(2)18(24-17)19(22)21-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSFMFBRLFIGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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